4-Bromo-5-fluoro-1,3-benzothiazole
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Overview
Description
4-Bromo-5-fluoro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluoroaniline with carbon disulfide and chlorine in the presence of a base to form the benzothiazole ring . Another approach includes the cyclization of 2-aminothiophenol derivatives with appropriate halogenated reagents . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
4-Bromo-5-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Major products formed from these reactions include substituted benzothiazoles, sulfoxides, and sulfones .
Scientific Research Applications
4-Bromo-5-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-1,3-benzothiazole involves the inhibition of key enzymes and pathways in biological systems. For example, it can inhibit DNA gyrase and dihydroorotase, which are essential for bacterial replication . The compound also interacts with various molecular targets, including tyrosine kinases and reductases, to exert its biological effects .
Comparison with Similar Compounds
4-Bromo-5-fluoro-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
2-Arylbenzothiazoles: These compounds have similar biological activities but differ in their substitution patterns and reactivity.
Halogenated Benzothiazoles: Compounds like 4-chloro-5-fluoro-1,3-benzothiazole exhibit similar reactivity but may have different biological properties due to the presence of different halogens.
Properties
Molecular Formula |
C7H3BrFNS |
---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
4-bromo-5-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrFNS/c8-6-4(9)1-2-5-7(6)10-3-11-5/h1-3H |
InChI Key |
DHWQGISKWLSPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1F)Br)N=CS2 |
Origin of Product |
United States |
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